molecular formula C29H24N4OS B5001144 N-(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide

N-(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide

Cat. No. B5001144
M. Wt: 476.6 g/mol
InChI Key: XTJDGIGVJKKQQT-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide” is a chemical compound with the linear formula C25H20N4S . It has a molecular weight of 408.529 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C25H20N4S . This indicates that it contains 25 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.529 . The CAS Number is 738592-83-1 . The MDL number is MFCD03224383 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. Sigma-Aldrich, a supplier of the compound, does not provide specific safety and hazard information for this product . It’s important to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety information.

properties

IUPAC Name

(E)-N-[4-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4OS/c1-33-28(31-32-29(33)35-20-24-12-7-11-22-10-5-6-13-26(22)24)23-15-17-25(18-16-23)30-27(34)19-14-21-8-3-2-4-9-21/h2-19H,20H2,1H3,(H,30,34)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDGIGVJKKQQT-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)NC(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)NC(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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